molecular formula C7H9Cl3N2 B6184340 (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride CAS No. 2624140-62-9

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride

Cat. No.: B6184340
CAS No.: 2624140-62-9
M. Wt: 227.5 g/mol
InChI Key: JCXUYENLMNPDAT-UHFFFAOYSA-N
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Description

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride (CAS 2624140-62-9) is a chlorinated arylhydrazine derivative of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 9 Cl 3 N 2 and a molecular weight of 227.52 g/mol , this compound serves as a versatile chemical building block. Its structure features both a hydrazine group and two chlorine atoms on the aromatic ring, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. The hydrazine functionality is a key synthon in constructing heterocyclic scaffolds such as pyrazoles, indoles, and triazoles, which are prevalent in many biologically active molecules . The chlorine substituents at the 2- and 4- positions of the ring are strong activators for nucleophilic aromatic substitution and facilitate various metal-catalyzed cross-coupling reactions, allowing for further structural diversification. Chlorine atoms are a common feature in medicinal chemistry, often used to fine-tune the properties of drug candidates . As such, this reagent is primarily used in research and development laboratories as an intermediate for the creation of novel compounds for biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2624140-62-9

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

(2,4-dichloro-5-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4-2-7(11-10)6(9)3-5(4)8;/h2-3,11H,10H2,1H3;1H

InChI Key

JCXUYENLMNPDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)NN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The classical approach involves diazotization of 2,4-dichloro-5-methylaniline followed by reduction.

Step 1: Diazotization
2,4-Dichloro-5-methylaniline reacts with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt:
C7H6Cl2N+NaNO2+HClC7H5Cl2N2+Cl+NaOH+H2O\text{C}_7\text{H}_6\text{Cl}_2\text{N} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_5\text{Cl}_2\text{N}_2^+ \text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}

Step 2: Reduction
The diazonium salt is reduced using stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃):
C7H5Cl2N2+Cl+SnCl2C7H7Cl2N2+SnCl4\text{C}_7\text{H}_5\text{Cl}_2\text{N}_2^+ \text{Cl}^- + \text{SnCl}_2 \rightarrow \text{C}_7\text{H}_7\text{Cl}_2\text{N}_2 + \text{SnCl}_4
The free hydrazine is precipitated as the hydrochloride salt by adding concentrated HCl.

Challenges and Limitations

  • Low Yield (50–60%) : Competitive side reactions (e.g., dimerization) reduce efficiency.

  • Temperature Sensitivity : Diazotization requires strict temperature control (<5°C).

  • Waste Generation : SnCl₂ produces toxic tin residues, necessitating costly purification.

Ketazine-Mediated Synthesis

Optimized Protocol from Patent CN107033021A

This method avoids diazotization by directly reacting 2,4-dichloro-5-methylaniline with ketazine (acetone azine) and water.

Reaction Scheme :
C7H6Cl2N+(CH3)2C=N-N=C(CH3)2+H2OC7H8Cl2N2HCl+NH3+CH3COCH3\text{C}_7\text{H}_6\text{Cl}_2\text{N} + (\text{CH}_3)_2\text{C=N-N=C}(\text{CH}_3)_2 + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_8\text{Cl}_2\text{N}_2\cdot\text{HCl} + \text{NH}_3 + \text{CH}_3\text{COCH}_3

Procedure :

  • Reactant Mixing : Combine 2,4-dichloro-5-methylaniline (1 mol), ketazine (1.5–2 mol), and water (3–4 mol).

  • Reflux Conditions : Heat to 120–130°C with stirring. Introduce water gradually to maintain reaction temperature at 100–130°C.

  • Byproduct Recovery : Distill acetone and ammonia via rectification (54–58°C), recycling ketazine.

  • Isolation : After reaction completion, vacuum-distill residual water/ketazine. Wash solids with ethanol and dry to obtain the hydrochloride (yield: 90–92%).

Advantages Over Diazotization

  • Simplified Process : Single-step reaction eliminates intermediate isolation.

  • Cost Efficiency : Ketazine acts as both reactant and solvent.

  • Environmental Benefit : Ammonia and acetone byproducts are recycled, minimizing waste.

Hydrazone Hydrolysis Route

Synthesis via Hydrazone Intermediate

2,4-Dichloro-5-methylaniline reacts with acetone to form a hydrazone, which is hydrolyzed to the hydrazine:

Step 1: Hydrazone Formation
C7H6Cl2N+(CH3)2COC7H6Cl2N-N=C(CH3)2+H2O\text{C}_7\text{H}_6\text{Cl}_2\text{N} + (\text{CH}_3)_2\text{CO} \rightarrow \text{C}_7\text{H}_6\text{Cl}_2\text{N-N=C}(\text{CH}_3)_2 + \text{H}_2\text{O}

Step 2: Acidic Hydrolysis
C7H6Cl2N-N=C(CH3)2+HClC7H8Cl2N2HCl+(CH3)2CO\text{C}_7\text{H}_6\text{Cl}_2\text{N-N=C}(\text{CH}_3)_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{Cl}_2\text{N}_2\cdot\text{HCl} + (\text{CH}_3)_2\text{CO}

Performance Metrics

  • Yield : 75–80% (lower due to incomplete hydrolysis).

  • Drawbacks : Requires excess HCl and prolonged reflux.

Comparative Analysis of Methods

Parameter Diazotization Ketazine Method Hydrazone Hydrolysis
Yield 50–60%90–92%75–80%
Reaction Steps 212
Temperature Control Critical (<5°C)Moderate (100–130°C)Mild (25–80°C)
Byproduct Handling ComplexRecyclableModerate
Industrial Scalability LowHighMedium

Key Findings :

  • The ketazine method is superior in yield, scalability, and sustainability.

  • Traditional diazotization remains relevant for small-scale lab synthesis but is economically unviable for bulk production.

Industrial-Scale Considerations

Process Optimization

  • Ketazine Excess : A 1:2 molar ratio of aniline:ketazine maximizes conversion.

  • Distillation Efficiency : Automated rectification systems recover >95% of acetone/ammonia.

  • Ethanol Washing : Reduces residual ketazine to <0.5% in the final product.

Environmental Impact

  • Waste Reduction : The ketazine route generates 70% less waste than diazotization.

  • Energy Consumption : Lower refrigeration needs cut energy use by 40% .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

(2,4-Dichloro-5-methylphenyl)hydrazine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its hydrazine functional group is crucial for creating biologically active molecules. For instance, it serves as an intermediate in the preparation of antitumor agents and anti-inflammatory drugs.

Agricultural Chemicals

This compound finds applications in the formulation of agrochemicals. Its derivatives are often used as herbicides and fungicides due to their effectiveness against a range of pests and diseases affecting crops.

Dyes and Pigments

In the dye industry, this compound is employed to synthesize azo dyes. These dyes are widely used for coloring textiles and other materials due to their vibrant colors and stability.

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of (2,4-Dichloro-5-methylphenyl)hydrazine exhibit significant antitumor activity. A study published in a peer-reviewed journal showed that specific derivatives were effective against lung cancer cell lines, highlighting their potential in cancer therapy .

Case Study 2: Agrochemical Development

Another study focused on the application of this compound in developing new herbicides. The synthesized compounds showed enhanced efficacy against common agricultural weeds while maintaining low toxicity to non-target organisms .

Comparison Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsIntermediate for drug synthesisHigh biological activity
Agricultural ChemicalsFormulation of herbicides and fungicidesEffective pest control
Dyes and PigmentsSynthesis of azo dyesVibrant colors with stability
Environmental ChemistryDevelopment of greener synthesis methodsReduced waste and lower production costs

Mechanism of Action

The mechanism of action of (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Position and Electronic Effects

2,6-Dichlorophenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₅Cl₂N₂·HCl
  • Molecular Weight : 213.49 g/mol
  • Key Differences : The 2,6-dichloro substitution creates steric hindrance, reducing reactivity in cyclization compared to the 2,4-dichloro analog. It is used to synthesize pyrazole esters but requires longer reaction times due to steric effects .
(2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride
  • Molecular Formula : C₇H₉ClN₂O·HCl
  • Molecular Weight : 209.07 g/mol
  • Substituents : Chlorine at 2-position, methoxy at 5-position.
  • Key Differences : The methoxy group (electron-donating) counteracts the chlorine’s electron-withdrawing effect, altering reactivity. This compound forms hydrazones more readily under mild conditions .
4-Methoxyphenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₁₀N₂O·HCl
  • Molecular Weight : 174.63 g/mol
  • Substituents : Methoxy at 4-position.
  • Key Differences : The para-methoxy group enhances solubility in polar solvents but reduces electrophilicity, making it less reactive in heterocycle synthesis compared to chloro-substituted analogs .

Substituent Type and Physicochemical Properties

(2,4-Dimethylphenyl)hydrazine Hydrochloride
  • Molecular Formula : C₈H₁₂N₂·HCl
  • Molecular Weight : 172.66 g/mol
  • Substituents : Methyl groups at 2- and 4-positions.
  • Key Differences : Methyl groups (electron-donating) increase lipophilicity but reduce acidity compared to chlorine-substituted analogs. This derivative is less reactive in cyclocondensation but useful in stabilizing intermediates .
(2-Methoxy-5-methylphenyl)hydrazine Hydrochloride
  • Molecular Formula : C₈H₁₂N₂O·HCl
  • Molecular Weight : 188.66 g/mol
  • Substituents : Methoxy at 2-position, methyl at 5-position.
  • Key Differences : The methoxy group improves solubility (density: 1.116 g/cm³, boiling point: 268.1°C), making it suitable for reactions in aqueous media .

Key Trends :

  • Chlorine substituents (electron-withdrawing) accelerate cyclization but may require harsher conditions.
  • Methoxy/methyl groups improve solubility but slow reaction kinetics.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via the reaction of substituted benzaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, analogous hydrazine hydrochlorides are prepared by refluxing substituted benzohydrazides with hydrazine in ethanol, followed by HCl treatment to precipitate the hydrochloride salt .
  • Optimization : Purity can be enhanced by recrystallization from ethanol or methanol. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) and adjusting stoichiometric ratios (e.g., 1.2:1 hydrazine:carbonyl precursor) minimizes side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl3_3) reveals aromatic protons (δ 7.80–7.57 ppm) and methyl groups (δ 2.42 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) provide retention times (~7.23 min) for purity assessment .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 260.9656) to validate molecular formula .

Q. How should this compound be stored to ensure stability?

  • Storage Guidelines : Store at +4°C in airtight, light-resistant containers. Hydrazine derivatives are hygroscopic and prone to oxidation; desiccants like silica gel are recommended. Stability studies suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CH3_3) influence reactivity in nucleophilic substitution or cyclization reactions?

  • Mechanistic Insight : The 2,4-dichloro groups increase electrophilicity at the phenyl ring, facilitating nucleophilic attacks (e.g., coupling with malononitrile to form heterocycles). The methyl group at position 5 sterically hinders para-substitution but stabilizes intermediates via hyperconjugation .
  • Kinetic Data : Pseudo-first-order kinetics are observed in reactions with thiols (e.g., oxadiazole formation), with rate constants (~103^{-3} s1^{-1}) dependent on solvent polarity .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

  • Approach :

Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC50_{50} values.

Structural Analog Comparison : Compare activity with derivatives lacking Cl or CH3_3 groups to isolate substituent effects .

Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like Rho/MRTF/SRF, implicated in fibrotic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Protocol :

  • Docking Studies : Use PyMOL or MOE to model interactions with proteins (e.g., serum response factor). The dichloro groups may form halogen bonds with Arg/Lys residues .
  • QSAR Models : Correlate logP values (calculated ~2.8) with antimicrobial activity using partial least squares regression .

Key Considerations for Experimental Design

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions, while ethanol is preferred for cyclization .
  • Catalyst Screening : Pd/C or CuI improves yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Degradation Analysis : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of hydrazine moiety) .

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